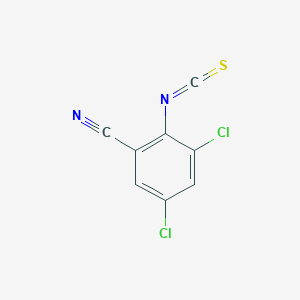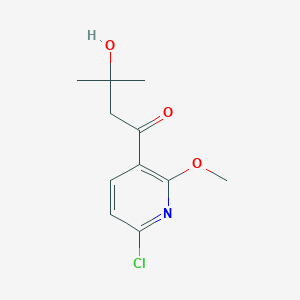
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a butanone moiety with hydroxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-methoxy-3-pyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Butanone Moiety: The butanone moiety is synthesized separately by reacting acetone with formaldehyde in the presence of a base to form 3-hydroxy-3-methylbutanone.
Coupling Reaction: The final step involves coupling the pyridine ring with the butanone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone.
Reduction: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol.
Substitution: Formation of 1-(6-Substituted-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone.
Applications De Recherche Scientifique
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol: Similar structure but with an additional hydroxy group.
Uniqueness
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for various applications.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
1-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,15H,6H2,1-3H3 |
Clé InChI |
NHTDEFGIISZKJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=C(N=C(C=C1)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


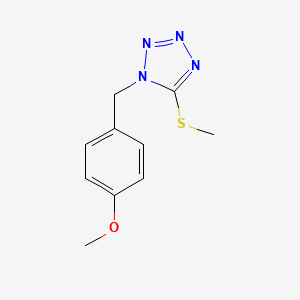
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
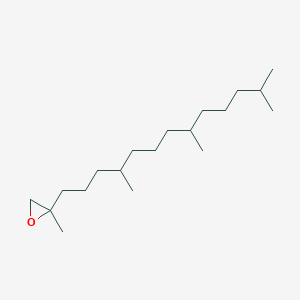

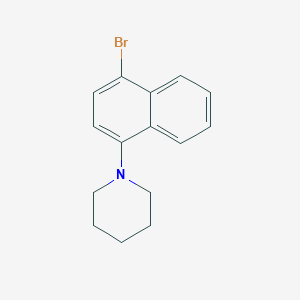
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)



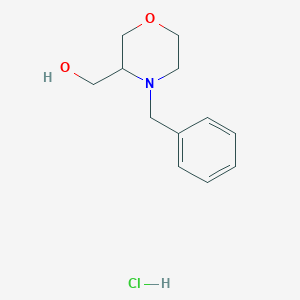
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
